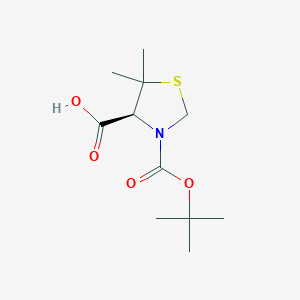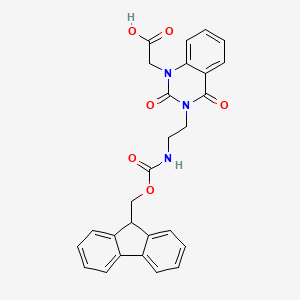
Boc-orn(aloc)-OH
Vue d'ensemble
Description
The compound tert-butoxycarbonyl-L-ornithine (allyloxycarbonyl)-OH is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protecting group for the amino group of ornithine. The tert-butoxycarbonyl group protects the amino group, while the allyloxycarbonyl group protects the side chain of ornithine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butoxycarbonyl-L-ornithine (allyloxycarbonyl)-OH typically involves the protection of the amino group and the side chain of ornithine. The process generally includes:
Protection of the amino group: The amino group of ornithine is protected using in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature.
Protection of the side chain: The side chain of ornithine is protected using in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a low temperature.
Industrial Production Methods
Industrial production of tert-butoxycarbonyl-L-ornithine (allyloxycarbonyl)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butoxycarbonyl-L-ornithine (allyloxycarbonyl)-OH: undergoes various chemical reactions, including:
Deprotection reactions: Removal of the protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of the tert-butoxycarbonyl group: Typically achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Deprotection of the allyloxycarbonyl group: Achieved using palladium-catalyzed hydrogenation or treatment with tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile.
Major Products Formed
Deprotected ornithine: The removal of protecting groups yields free ornithine, which can then participate in further peptide synthesis or other biochemical processes.
Applications De Recherche Scientifique
tert-butoxycarbonyl-L-ornithine (allyloxycarbonyl)-OH: has several applications in scientific research:
Peptide synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the modification of biomolecules for various applications in biology and medicine.
Drug development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Biochemical studies: Used in the study of enzyme-substrate interactions and protein folding.
Mécanisme D'action
The primary function of tert-butoxycarbonyl-L-ornithine (allyloxycarbonyl)-OH is to protect the amino and side chain groups of ornithine during chemical reactions. The protecting groups prevent unwanted side reactions and ensure the selective formation of peptide bonds. The tert-butoxycarbonyl group is removed under acidic conditions, while the allyloxycarbonyl group is removed under palladium-catalyzed conditions, allowing the free amino and side chain groups to participate in subsequent reactions.
Comparaison Avec Des Composés Similaires
tert-butoxycarbonyl-L-ornithine (allyloxycarbonyl)-OH: is unique due to its dual protection of both the amino and side chain groups of ornithine. Similar compounds include:
tert-butoxycarbonyl-L-lysine: Protects the amino group of lysine.
allyloxycarbonyl-L-ornithine: Protects the side chain of ornithine.
tert-butoxycarbonyl-L-arginine: Protects the amino group of arginine.
These compounds are used in peptide synthesis but differ in the specific amino acid and protecting groups involved.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIUYHBPBBOKMJ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136253 | |
| Record name | D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-13-1 | |
| Record name | D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one](/img/structure/B7791335.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B7791353.png)
![potassium;2-[bis[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]acetic acid;hydrogen sulfate](/img/structure/B7791359.png)
![(2R)-3-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B7791366.png)








![3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid](/img/structure/B7791423.png)
